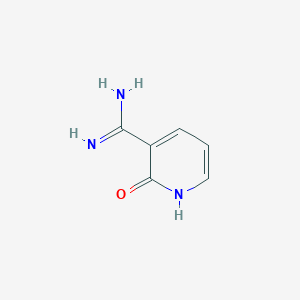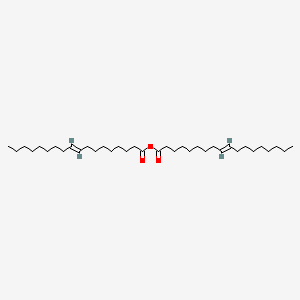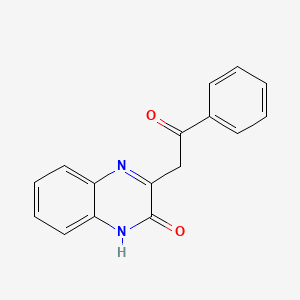
3-(2-Oxo-2-phenylethyl)quinoxalin-2(1h)-one
説明
Quinoxalin-2(1H)-ones are compounds that have been studied for their photophysical properties . They have been compared with coumarins, their oxygenated counterparts, due to their complementarity in terms of absorbance and fluorescence windows .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been a focus of recent contributions . A modern sustainable protocol has emerged for the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones . This functionalization offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones have been involved in various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A metal-free coupling of quinoxalin-2(1H)-ones with tert-butyl nitrite has been developed .科学的研究の応用
Synthesis and Antibacterial Activity
The compound 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one and its derivatives have been explored for their synthesis and antibacterial activities. Notably, certain derivatives have shown comparative effects to streptomycin and notable activity against microorganisms (Ajani et al., 2009).
Chemical Synthesis Methods
Research has developed various methods for the synthesis of this compound and its derivatives. These methods include microwave-assisted synthesis, cross-dehydrogenative coupling, and metal-free strategies. Such methods offer advantages like broad functional group tolerance and environmentally friendly approaches (Ma et al., 2021).
Eco-Friendly Synthesis Approaches
Eco-friendly and sustainable synthesis of quinoxalin-2(1h)-one derivatives has been a focus in recent research. Techniques involving visible-light-induced reactions, metal-free conditions, and the use of ambient air as an oxidant have been developed. These methods are significant for reducing waste generation and enhancing green chemistry practices (Xie et al., 2020).
Pesticidal Activities
Research into the pesticidal properties of quinoxaline derivatives has revealed that some compounds exhibit herbicidal, fungicidal, and insecticidal activities. These findings are critical for the development of new agrochemicals and understanding their modes of action (Liu et al., 2020).
Pharmaceutical Research
Quinoxalin-2(1h)-one derivatives are prevalent in bioactive natural products and synthetic drugs. Research efforts have been directed towards developing new pharmaceuticals using these derivatives. This includes examining binding mechanisms with metal ions, which is crucial for understanding their pharmacological properties (Korin et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
3-phenacyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQHYOQMYFQWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278808 | |
| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-phenylethyl)quinoxalin-2(1h)-one | |
CAS RN |
22298-77-7 | |
| Record name | NSC99097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



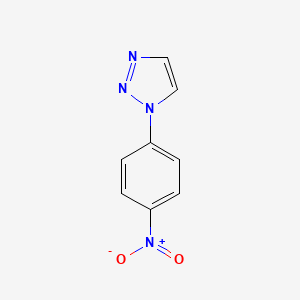
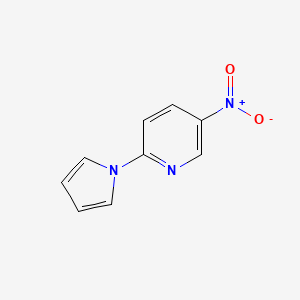

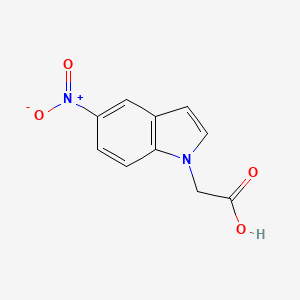


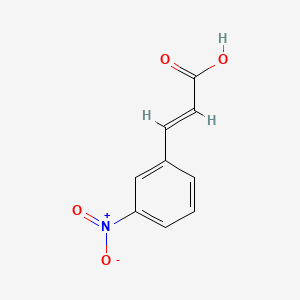

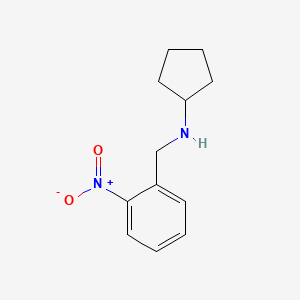
![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)
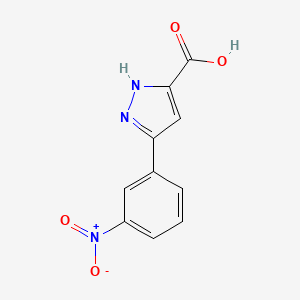
![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)
